molecular formula C6H4FI B1346556 1-Fluoro-2-iodobenzene CAS No. 348-52-7

1-Fluoro-2-iodobenzene

Cat. No.: B1346556
CAS No.: 348-52-7
M. Wt: 222 g/mol
InChI Key: TYHUGKGZNOULKD-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with both a fluorine and an iodine atom. This compound is a clear, light yellow liquid and is known for its utility in various organic synthesis reactions due to the presence of both halogen atoms, which can participate in diverse chemical transformations .

Preparation Methods

Preparation via Diazotization and Iodination of 2-Fluoroaniline Derivatives

A well-documented and industrially viable method involves the diazotization of 2-fluoroaniline followed by iodination. This method leverages the formation of a diazonium salt intermediate, which is then substituted by iodide ions.

Reaction Sequence

  • Starting Material: 2-fluoroaniline or a substituted derivative such as 1-fluoro-2-amino-3-nitrobenzene.
  • Diazotization: Treatment with sodium nitrite under acidic conditions (e.g., sulfuric acid) at low temperature to form the diazonium salt.
  • Iodination: Addition of potassium iodide or hydrogen iodide to replace the diazonium group with iodine, yielding 1-fluoro-2-iodobenzene.

Example from Patent Literature

A detailed preparation method for a related compound, 1-fluoro-2-bromo-3-iodobenzene, provides insight into the iodination step applicable to this compound:

Step Reagents & Conditions Description Yield
1. Diazotization bromination 1-fluoro-2-amino-3-nitrobenzene, NaNO2, H2SO4, CuBr Formation of 1-fluoro-2-bromo-3-nitrobenzene High
2. Reduction Raney nickel catalyst, H2, methanol or isopropanol, 1 MPa, room temp, 5 h Reduction to 1-fluoro-2-bromo-3-aminobenzene 97-98%
3. Diazotization iodination NaNO2, H2SO4, KI or HI, water, room temp, 2-4 h Conversion to 1-fluoro-2-bromo-3-iodobenzene 75-80%

This method highlights the mild reaction conditions (room temperature, atmospheric pressure), high safety, and good iodine utilization efficiency. The iodination step involves careful control of molar ratios and reaction times to maximize yield and purity.

Detailed Reaction Conditions and Parameters

Diazotization and Iodination Step

  • Solvent: Water is preferred for diazotization.
  • Acid: Concentrated sulfuric acid (approx. 408 g/mol relative to amine) to maintain acidic conditions.
  • Molar Ratios:
    • Amine to sodium nitrite: ~1:1.09
    • Amine to iodide source (KI or HI): ~1:1.15
  • Temperature: Room temperature (20-25 °C)
  • Reaction Time: Sodium nitrite added dropwise over ~2 hours, followed by 1 hour stirring; iodide added dropwise over ~2 hours, followed by 2 hours stirring.
  • Workup: Extraction with methylene chloride, sequential washing with sodium sulfite, sodium hydroxide, and water, then concentration and distillation under reduced pressure.

Reduction Step

Alternative Methods and Considerations

Balz–Schiemann Reaction for Fluorinated Aromatics

While the Balz–Schiemann reaction is a classical method for introducing fluorine via diazonium tetrafluoroborate salts, its direct application to this compound is limited. However, photochemical fluorodediazoniation in continuous flow has been reported for related fluorinated compounds, indicating potential for adaptation.

Halogen Exchange

Direct halogen exchange (Finkelstein-type reactions) on fluorobenzenes to introduce iodine is generally challenging due to the strong C–F bond and the reactivity differences between halogens.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Diazotization-Iodination 2-fluoroaniline or 1-fluoro-2-amino-3-nitrobenzene NaNO2, H2SO4, KI or HI Room temp, aqueous acidic 75-80% (iodination step) Mild, scalable, high iodine utilization
Reduction of Nitro to Amino 1-fluoro-2-bromo-3-nitrobenzene Raney Ni, H2, MeOH or iPrOH 1 MPa H2, room temp, 5 h 97-98% High selectivity, mild conditions
Balz–Schiemann (for fluorination) 2-fluoroaniline tBuONO, BF3·Et2O, UV light Photochemical, continuous flow High selectivity for fluorination Not directly for iodination

Research Findings and Industrial Relevance

  • The diazotization-iodination route is favored industrially due to its safety, mild conditions, and cost-effectiveness.
  • The use of Raney nickel for reduction is well-established, providing high yields and operational simplicity.
  • The iodination step’s efficiency is enhanced by controlling molar ratios and reaction times, minimizing iodine loss.
  • Extraction and washing steps are critical for product purity and removal of inorganic byproducts.
  • The method is adaptable for scale-up, with low equipment requirements and room temperature operation.

Chemical Reactions Analysis

1-Fluoro-2-iodobenzene undergoes various types of chemical reactions:

Scientific Research Applications

1-Fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive. In coupling reactions, the iodine atom is often replaced by a new carbon-carbon bond through the action of a metal catalyst, such as palladium or copper . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

1-Fluoro-2-iodobenzene can be compared with other halogenated benzenes:

    2-Fluoroiodobenzene: This compound is similar but has the fluorine and iodine atoms in different positions on the benzene ring.

    1-Fluoro-4-iodobenzene: This is another isomer where the fluorine and iodine atoms are positioned para to each other.

    Iodobenzene: Lacking the fluorine atom, iodobenzene is less reactive in certain types of reactions compared to this compound.

Biological Activity

1-Fluoro-2-iodobenzene (CAS Number: 348-52-7) is an organofluorine compound that has garnered attention in various fields of research, particularly due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC6_6H4_4FI
Molecular Weight222.00 g/mol
Density1.9 ± 0.1 g/cm³
Boiling Point189.3 ± 13.0 °C
Melting Point-41 to -40 °C
Flash Point71.1 ± 0.0 °C
LogP3.21

These properties make it a suitable candidate for various chemical reactions, including electrophilic aromatic substitution and other functionalization processes.

Synthesis and Reactivity

This compound can be synthesized through various methods, including halogenation reactions involving iodobenzene and fluorinating agents. Its reactivity is influenced by both the iodine and fluorine substituents, which can modulate the electronic properties of the aromatic ring, affecting its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of derivatives of this compound. For instance, in a comparative study of antibiotic activities, derivatives containing this compound exhibited varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating significant potency .

Table: Antimicrobial Activity of this compound Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against B. subtilis (µg/mL)
Moiramide B12
Alkynyl derivative48
Triazole derivativeNo significant activityNo significant activity

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that while some derivatives exhibit potent antibacterial properties, they do not significantly affect HepG2 liver cancer cells, indicating a favorable safety profile for potential therapeutic applications .

Case Studies

  • Antibiotic Activity : A study evaluated the antibiotic effects of moiramide B derivatives synthesized from this compound against various bacterial strains. The results indicated that while moiramide B was highly effective, modifications to its structure led to variations in activity, suggesting that the presence of the fluorine and iodine atoms plays a crucial role in its biological efficacy .
  • Functionalization Reactions : The compound has also been utilized in oxidative functionalization reactions where it demonstrated regioselectivity that differed from common hypervalent iodine reagents. This property was exploited to synthesize products with high selectivity for specific cyclization pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-fluoro-2-iodobenzene, and how can researchers optimize reaction yields?

this compound is typically synthesized via halogen-exchange reactions or electrophilic aromatic substitution. A common method involves treating 2-fluoroaniline with iodine monochloride (ICl) in the presence of a nitrosating agent to form the diazonium salt intermediate, followed by decomposition to yield the final product . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (<5°C) during diazotization to prevent side reactions.
  • Catalyst selection : Using copper(I) iodide to enhance regioselectivity in halogenation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

  • NMR spectroscopy : <sup>19</sup>F NMR (δ ≈ -110 ppm for aromatic fluorine) and <sup>1</sup>H NMR (splitting patterns confirm substitution positions) .
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z ≈ 222 for [M]<sup>+</sup>) .
  • Elemental analysis : Validate C, H, F, and I composition (theoretical: C 32.47%, H 1.82%, F 8.55%, I 57.16%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~0.1 mmHg at 25°C) .
  • Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to prevent photodecomposition and iodine loss .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

The ortho -fluorine group exerts a strong electron-withdrawing effect, polarizing the C–I bond and enhancing its susceptibility to oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance between fluorine and bulky catalysts (e.g., Pd(PPh3)4) can reduce reaction efficiency. Researchers should:

  • Screen ligands (e.g., XPhos) to balance steric and electronic effects.
  • Monitor reaction kinetics via <sup>19</sup>F NMR to detect intermediate formation .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies arise due to limited toxicological studies. For example:

  • Carcinogenicity : IARC and ACGIH classify it as non-carcinogenic, but some rodent studies suggest thyroid disruption via iodide release .
  • Acute toxicity : LD50 data are unavailable; extrapolate from structurally similar aryl halides (e.g., 1-fluoro-4-iodobenzene).
    Methodological recommendation : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and compare with computational models (e.g., QSAR) .

Q. What strategies mitigate decomposition of this compound under high-temperature or acidic conditions?

Decomposition pathways include:

  • Hydrolysis : Iodine substitution by hydroxyl groups in aqueous acidic media.
  • Thermal degradation : Formation of HF and iodine radicals above 200°C.
    Preventive measures :
  • Add stabilizers (e.g., BHT) to scavenge free radicals.
  • Use anhydrous solvents (e.g., THF) and avoid prolonged heating .

Q. Key Considerations for Methodological Rigor

  • Synthesis reproducibility : Report detailed reaction conditions (e.g., stoichiometry, purification steps) per journal guidelines .
  • Data transparency : Provide raw spectral data in supplementary materials to validate purity (>95% by HPLC) .
  • Ethical compliance : Adhere to institutional guidelines for halogenated waste disposal .

Properties

IUPAC Name

1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059842
Record name o-Fluoroiodobenzene
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Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

348-52-7
Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name 2-fluoroiodobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Fluoro-2-iodobenzene
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1-Fluoro-2-iodobenzene

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